beta,beta-Trehalose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
HDTRYLNUVZCQOY-NCFXGAEVSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Reported Occurrence and Distribution of Beta,beta Trehalose in Academic Contexts
Documentation of Beta,Beta-Trehalose from Non-Cellular or Processed Biological Matrices
The detection of this compound, also known as isotrehalose, is notably absent from living organisms. wikipedia.orgoup.com However, its existence has been confirmed in at least one type of processed biological matrix: starch hydrolysates. wikipedia.orgoup.com This discovery, referenced in academic reviews, indicates that the chemical structure of this compound can form under certain processing conditions, even if it is not a product of natural metabolic pathways within cells. oup.com
Starch hydrolysis involves breaking down starch, a complex carbohydrate, into simpler sugars through enzymatic or acidic action. The presence of isotrehalose in these hydrolysates suggests that the conditions of this industrial or laboratory process can lead to the formation of the β,β-1,1-glycosidic bond that characterizes this specific isomer. oup.com
In contrast, a review of scientific literature on the chemical composition of other processed biological matrices, such as koji extract, does not yield documentation of this compound. Koji, a culture of Aspergillus oryzae grown on grains, is a source of various enzymes and compounds, including glucose, maltose, and isomaltose, which are produced during the saccharification of starch. nih.gov However, reports on koji extract components focus on these sugars and other molecules like phosphatidic and lysophosphatidic acids, with no mention of this compound. nih.govsemanticscholar.orgresearchgate.netmdpi.com
Comparative Analysis with the Ubiquitous Alpha,Alpha-Trehalose and its Biological Roles
The significance of this compound's limited occurrence is best understood when compared to its isomer, alpha,alpha-trehalose. Alpha,alpha-trehalose is a non-reducing disaccharide found extensively throughout the biological world, with documented presence in bacteria, fungi, yeasts, plants, and various invertebrates. oup.comresearchgate.netnih.gov Its roles are multifaceted and crucial for the survival of many organisms.
Key Biological Roles of Alpha,Alpha-Trehalose:
Stress Protectant: It is widely recognized for its ability to protect cells and biological molecules from damage caused by environmental stresses such as dehydration, freezing, heat, and osmotic stress. researchgate.netnih.gov
Energy Source: Many organisms, particularly insects, utilize alpha,alpha-trehalose as a primary energy storage molecule, readily hydrolyzed to glucose to fuel activities like flight. wikipedia.org
Structural Component: In certain bacteria, such as those of the genera Mycobacteria and Corynebacterium, trehalose (B1683222) is an integral part of the cell wall glycolipids. nih.gov
Metabolic Regulator: In yeast and plants, it can act as a signaling molecule that influences metabolic pathways and growth. oup.com
The stark contrast in the natural distribution of these two isomers highlights the specific evolutionary selection for the alpha,alpha linkage in biological systems.
| Feature | Alpha,Alpha-Trehalose | This compound (Isotrehalose) |
|---|---|---|
| Natural Occurrence | Widespread in bacteria, fungi, plants, invertebrates oup.com | Not isolated from living organisms wikipedia.orgoup.com |
| Documented Sources | Cells and tissues of numerous organisms | Starch hydrolysates oup.com |
| Primary Biological Role | Stress protection, energy storage, structural component wikipedia.orgresearchgate.netnih.gov | None documented in living systems |
| Glycosidic Bond | α,α-1,1 | β,β-1,1 |
Theoretical Hypotheses Regarding the Potential Undiscovered Natural Presence of this compound
The absence of this compound in living organisms has led to theoretical discussions centered on its chemical stability and the specificity of biosynthetic enzymes.
The leading hypothesis for the prevalence of alpha,alpha-trehalose is its superior thermodynamic stability. It is understood to have the lowest conformational energy among the three possible trehalose isomers (α,α-, α,β-, and β,β-). researchgate.net This lower energy state makes it the most stable and, therefore, the most likely form to be favored in biological systems where energy efficiency is paramount. The unique "clam shell" conformation of the alpha,alpha isomer is also believed to contribute to its exceptional stabilizing effects on proteins and membranes. nih.gov
Furthermore, the enzymatic machinery of life is highly specific. The biosynthesis of alpha,alpha-trehalose is well-characterized and involves enzymes like trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-phosphatase (TPP), which are specific for creating the α,α-1,1 linkage. researchgate.net It is hypothesized that evolutionary pressures have exclusively selected for enzymes that synthesize this highly stable and functional isomer, with no parallel evolution of pathways to produce the less stable this compound. While it is theoretically possible that this compound exists in nature in trace amounts or under specific, undiscovered conditions, the current body of scientific evidence points to its formation being an artifact of chemical processes rather than a product of natural biology.
Advanced Synthetic Methodologies for Beta,beta Trehalose and Its Research Analogues
Chemoenzymatic Synthesis Strategies for 1,1-Glycosidic Linkages in Trehalose (B1683222) Isomers
Chemoenzymatic methods offer a powerful alternative to traditional chemical synthesis, leveraging the inherent stereo- and regioselectivity of enzymes to construct complex carbohydrates from simpler, unprotected substrates. nih.gov
The enzymatic formation of a β,β-1,1-glycosidic bond requires enzymes that can utilize or generate a β-linked glucosyl donor. The primary candidates for this transformation are specific types of glycoside phosphorylases and engineered glycosidases.
Glycoside Phosphorylases (GPs): Trehalose phosphorylases (TPs) catalyze the reversible phosphorolysis of trehalose. mdpi.com These enzymes are classified based on the stereochemistry of the product they form.
Inverting Trehalose Phosphorylases: These enzymes, belonging to the Glycoside Hydrolase family 65 (GH65), cleave α,α-trehalose to produce D-glucose and β-D-glucose 1-phosphate (β-Glc-1P). mdpi.comwikipedia.org In the synthetic direction, they utilize the high-energy β-Glc-1P donor to form a glycosidic bond. mdpi.com This makes them ideal candidates for the synthesis of trehalose isomers with β-linkages. Enzymes from thermophilic bacteria, such as Caldanaerobacter subterraneus, are particularly useful due to their stability. nih.gov The synthetic reaction catalyzed by an inverting TP proceeds by coupling β-Glc-1P with a suitable glucose acceptor, which could theoretically yield β,β-trehalose if β-D-glucose is used as the acceptor, although this specific synthesis is not widely documented.
Retaining Trehalose Phosphorylases: These enzymes, part of the Glycosyltransferase family 4 (GT4), produce α-D-glucose 1-phosphate and are therefore primarily suited for the synthesis of α,α- or α,β-trehalose isomers. nih.govwikipedia.org
Glycosidases and Glycosynthases: Standard β-glucosidases (BGLs), which normally hydrolyze β-glycosidic bonds, can be used for synthesis through a process called transglycosylation. nih.gov However, the yield is often low because the enzyme can also hydrolyze the newly formed product. cdnsciencepub.com Enzyme engineering has provided a solution to this problem through the creation of glycosynthases . By mutating the catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) to a non-nucleophilic amino acid (e.g., alanine (B10760859) or serine), the enzyme loses its hydrolytic ability. cdnsciencepub.com These engineered glycosynthases can then catalyze the formation of a new glycosidic bond from a glycosyl fluoride (B91410) donor with an activated α-anomeric configuration, leading to a β-linked product, without the risk of subsequent hydrolysis, thereby providing high yields. cdnsciencepub.com
The utility of enzymes in synthesis is greatly enhanced by their ability to accept non-native substrates, a property known as substrate promiscuity. This allows for the generation of a wide array of analogues from modified precursors.
Inverting trehalose phosphorylases have demonstrated significant substrate flexibility. mdpi.com For instance, the TP from Caldanaerobacter subterraneus shows broad acceptor specificity and can utilize various monosaccharides in place of D-glucose for the synthetic reaction. nih.gov This promiscuity opens a viable pathway for producing analogues of β,β-trehalose where one or both glucose units are replaced by other sugars. mdpi.comnih.gov The relative efficiency of these enzymes with different acceptors is a key factor in the practical synthesis of novel analogues.
| Acceptor Substrate | Relative Activity (%) | Potential Analogue Product (with β-Glc-1P donor) |
|---|---|---|
| D-Glucose | 100 | α,β-Trehalose |
| D-Galactose | 73 | β-D-Glucopyranosyl-α-D-galactopyranoside |
| D-Xylose | 68 | β-D-Glucopyranosyl-α-D-xylopyranoside |
| D-Mannose | 29 | β-D-Glucopyranosyl-α-D-mannopyranoside |
| 6-Deoxy-D-glucose | 24 | 6'-Deoxy-α,β-trehalose |
| 2-Deoxy-D-glucose | 18 | 2'-Deoxy-α,β-trehalose |
Table Note: The product listed is based on the reaction with the natural α-D-glucose acceptor configuration. The potential to form β,β-analogues would depend on the enzyme's ability to also accept a β-anomer of the acceptor sugar.
Pure Chemical Synthesis Approaches for Beta,Beta-Trehalose
Purely chemical methods provide the ultimate flexibility in molecular design but face significant hurdles in controlling stereochemistry, especially for complex structures like trehalose isomers.
The construction of the 1,1-glycosidic bond is a formidable challenge in carbohydrate chemistry. universiteitleiden.nl The reaction involves coupling two anomeric centers, which can result in a mixture of three stereoisomers for a symmetrical product: α,α-, α,β-, and β,β-trehalose. nih.gov These isomers often have very similar physical properties, making their separation exceptionally difficult. nih.gov
Historically, the synthesis of β,β-trehalose has been plagued by low yields and a lack of stereocontrol.
The first chemical synthesis of β,β-trehalose was reported by Fischer and Delbrück in 1909, who treated 2,3,4,6-tetra-O-acetyl-β-d-glucose with phosphorus pentoxide to obtain the product in a mere 13% yield. nih.gov
An improved method by Helferich and Weis in 1956, using a protected glucosyl bromide donor and a glucose acceptor in the presence of mercuric cyanide, increased the yield of the peracetylated β,β-trehalose to 31.5%. nih.gov
These early methods highlight the fundamental difficulty of controlling the stereochemical outcome at both anomeric carbons simultaneously without the aid of modern synthetic techniques.
Modern synthetic carbohydrate chemistry has developed a sophisticated toolkit to enforce stereoselectivity in glycosylation reactions. While many of these advanced methods have been optimized for more common 1,2-, 1,4-, or 1,6-linkages, the principles can be adapted for the challenging 1,1-bond. The synthesis of trehalose isomers like β,β-trehalose (neotrehalose) and α,β-trehalose (isotrehalose) requires precise control.
Strategies to achieve stereocontrol include:
Neighboring Group Participation: Using a protecting group at the C-2 position that can shield one face of the sugar ring, directing the incoming acceptor to the opposite face. This is highly effective for 1,2-trans linkages (like β-glucosides) but is not directly applicable to 1,1-bond formation in the same manner.
Remote Directing Groups: Placing a directing group at a more distant position, such as C-6, which can deliver the glycosyl acceptor to a specific face of the anomeric center through a hydrogen-bond-mediated mechanism, has been shown to be effective for synthesizing β-glycosides. cpu.edu.cn
Catalyst Control: The use of specific transition-metal catalysts can influence the stereochemical outcome. For example, cationic palladium(II) catalysts have been developed for the stereoselective synthesis of β-O-aryl glycosides by activating glycosyl trichloroacetimidate (B1259523) donors, controlling selectivity without relying on a C-2 directing group. uiowa.edu
Intramolecular Aglycone Delivery (IAD): This powerful technique involves temporarily tethering the acceptor molecule to the donor. The subsequent intramolecular glycosylation is highly stereoselective due to conformational constraints. IAD has been successfully used to create the difficult α,α-1,1-glycosidic linkage with complete stereoselectivity. acs.org
While these methods represent the state-of-the-art for stereocontrolled glycosylation, their specific application to generate the symmetric β,β-1,1-linkage of neotrehalose efficiently and in high yield remains a specialized and less-explored area of synthesis.
Synthesis of this compound-Based Probes and Derivatized Analogues for Biological Research
Chemical probes, such as those bearing fluorescent tags or bioorthogonal handles (e.g., azides, alkynes), are indispensable tools in chemical biology. diva-portal.org While an extensive library of probes based on α,α-trehalose has been developed to study mycobacterial metabolism, the synthesis and application of probes derived from the β,β-trehalose scaffold are not widely reported in the literature. academie-sciences.fracademie-sciences.fr
However, the synthetic routes established for β,β-trehalose analogues offer significant potential for the creation of such tools. The chemoenzymatic methods, in particular, are well-suited for this purpose. The demonstrated substrate promiscuity of inverting trehalose phosphorylases could be exploited to incorporate modified glucose units into a β,β-trehalose framework. mdpi.com
Potential strategies for creating β,β-trehalose-based probes include:
Enzymatic incorporation of modified sugars: Using an inverting TP or an engineered β-glycosynthase to couple a chemically synthesized glucose analogue (e.g., 6-azido-β-D-glucose or a fluorophore-conjugated glucose) with a β-linked donor like β-Glc-1P.
Post-synthetic modification: Chemically modifying β,β-trehalose after its synthesis, although this would likely require complex protection-deprotection steps to achieve regioselectivity among the eight hydroxyl groups.
The successful generation of diverse probes for α,α-trehalose, including radiolabeled versions like [¹⁸F]FDT for PET imaging, serves as a blueprint for the types of functionalized analogues that could be developed from the β,β-scaffold to explore new areas of biology. acs.org
Functionalization Strategies for Specific Hydroxyl Groups
The selective modification of one or more of the eight hydroxyl groups of β,β-trehalose is a central challenge in the synthesis of its analogues. nih.govrsc.org Differentiating between the two primary (6,6'-) and six secondary (2,2'-, 3,3'-, and 4,4'-) hydroxyl groups is the first level of complexity. nih.gov A common approach involves the use of bulky protecting groups, such as trityl or silyl (B83357) ethers, which preferentially react with the less sterically hindered primary hydroxyls at the 6 and 6' positions. nih.gov
Further differentiation among the secondary hydroxyl groups is more intricate but has been achieved through various techniques. nih.gov The formation of benzylidene or cyclohexylidene acetals can protect the 1,2- and 1,3-diols, allowing for selective reaction at the remaining free hydroxyls. nih.gov A versatile approach to creating a library of orthogonally protected trehalose building blocks involves a regioselective and site-specific protecting group strategy, enabling multiple symmetry-breaking operations. frontiersin.org For instance, a tandem protocol mediated by iron(III) chloride (FeCl₃·6H₂O) has been reinvestigated to control the product ratio and facilitate the desymmetrization of trehalose, providing access to analogues modified at the C-2 position. rsc.org
Another powerful method is the Regioselective Silyl Exchange Technology (ReSET), where per-O-trimethylsilyl (TMS) protected trehalose is treated with acetic acid. nih.gov This process allows for the regioselective exchange of silyl groups for acetate (B1210297) groups, and by controlling the reaction conditions, such as acid concentration and the use of microwave irradiation, a range of orthogonally protected disaccharides can be rapidly generated. nih.gov This technique has proven effective in breaking the symmetry of trehalose, yielding valuable precursors for more complex glycoconjugates. nih.gov
| Strategy | Target Hydroxyl(s) | Reagents/Method | Outcome |
| Bulky Group Protection | 6,6'-OH | Trityl chloride, TBDMSCl | Selective protection of primary hydroxyls |
| Acetal Formation | 2,3- or 4,6-diols | Benzaldehyde, Cyclohexanone | Protection of specific diol pairs |
| Iron-Mediated Protection | C-2 OH | FeCl₃·6H₂O | Desymmetrization and functionalization at C-2 |
| ReSET | Various | Acetic acid on per-O-TMS-trehalose | Regioselective silyl-to-acetate exchange |
Design and Synthesis of Non-Degradable this compound Analogues
A significant area of research focuses on creating β,β-trehalose analogues that are resistant to enzymatic degradation by trehalases. nih.govrsc.org Such non-degradable analogues are valuable tools for studying trehalose metabolism and have potential applications where the breakdown of trehalose is undesirable. nih.govnih.govmaine.edu The design of these analogues typically involves modifications that sterically or electronically hinder the approach of the enzyme's catalytic residues to the glycosidic bond or the sugar rings themselves. nih.gov
Several strategies have proven effective in conferring resistance to trehalase activity. One approach is to alter the stereochemistry of one or more hydroxyl groups. For example, epimers of trehalose where a hydroxyl group is inverted, such as mannotrehalose (2-epimer) and lactotrehalose (4-epimer), have shown significant resistance to hydrolysis by trehalase. nih.govnih.gov Another successful strategy is the substitution of the ring oxygen with sulfur, creating thiosugars. 5-thiotrehalose, for instance, is a novel analogue that demonstrates high hydrolytic stability in the presence of trehalase. nih.gov
The synthesis of these non-degradable analogues often relies on either the chemical modification of natural trehalose or chemoenzymatic methods. nih.govrsc.org For example, lactotrehalose can be prepared through chemical synthesis, while asymmetric analogues like mannotrehalose and galactotrehalose have been synthesized using the enzyme trehalose synthase (TreT), which can tolerate modified glucose substrates. nih.govrsc.org These degradation-resistant analogues not only serve as inert probes but can also act as inhibitors of native trehalose utilization in some organisms. nih.govrsc.org
| Analogue | Modification | Key Feature |
| Mannotrehalose | Inversion of hydroxyl at C-2 | Trehalase-resistant epimer |
| Lactotrehalose | Inversion of hydroxyl at C-4 | Trehalase-resistant epimer |
| 5-Thiotrehalose | Replacement of ring oxygen with sulfur | Novel trehalase-resistant thiosugar |
| 6-O-alkyl derivatives | Ether linkage at C-6 | Generally resistant to hydrolysis |
Creation of Reporter Molecules for Tracing Metabolic Pathways
To visualize and track the metabolic fate of β,β-trehalose within biological systems, researchers have developed a variety of reporter molecules. These are trehalose analogues modified with a detectable tag, such as a fluorophore or a bioorthogonal handle for "click" chemistry. rsc.orgacademie-sciences.fracademie-sciences.fr These probes can hijack the natural metabolic pathways of trehalose, allowing for the labeling and imaging of specific cellular components or processes. nih.govrsc.org
A widely used strategy involves the introduction of a small, bioorthogonal functional group, such as an azide (B81097) or an alkyne, onto the trehalose scaffold. academie-sciences.fracademie-sciences.fr These "clickable" analogues, like 6-azido-6-deoxytrehalose (6-TreAz), can be fed to cells where they are incorporated into trehalose-containing glycoconjugates. academie-sciences.fr Subsequently, a fluorescent probe or other reporter molecule bearing the complementary reactive group (an alkyne for an azide, or vice versa) can be added, leading to covalent labeling via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. academie-sciences.fracademie-sciences.fr This two-step approach allows for sensitive and specific detection. academie-sciences.fr The synthesis of these precursors often starts with the selective functionalization of trehalose's hydroxyl groups, with the C-6 position being a common site for modification due to the higher reactivity of the primary alcohols. academie-sciences.fracademie-sciences.fr
Directly conjugating a fluorescent dye to trehalose is another approach. academie-sciences.fracademie-sciences.fr Fluorescein- and rhodamine-tagged trehalose analogues have been synthesized and used for metabolic labeling and super-resolution microscopy. academie-sciences.fracademie-sciences.fr For in vivo imaging applications where tissue penetration of light is a limitation, radiolabeled analogues have been developed. nih.govresearchgate.net For instance, 2-deoxy-2-[¹⁸F]fluoro-D-trehalose ([¹⁸F]-2-FDTre) has been synthesized for use with positron emission tomography (PET), enabling the non-invasive tracing of trehalose metabolism in whole organisms. nih.govresearchgate.netrsc.org The chemoenzymatic synthesis of these radioprobes, using enzymes like trehalose synthase (TreT), offers a rapid and efficient route that is crucial given the short half-life of radionuclides like ¹⁸F. nih.govnih.gov
| Reporter Type | Example(s) | Detection Method | Application |
| Bioorthogonal | 6-Azido-trehalose (6-TreAz), Alkyne-TMM | Two-step labeling with a fluorescent probe (Click Chemistry) | Metabolic labeling of mycomembrane components |
| Fluorescent | FITC-Tre, 6-TMR-Tre, DMN-Tre | Direct fluorescence microscopy | Imaging of trehalose metabolism in cells |
| Radiolabeled | 2-Deoxy-2-[¹⁸F]fluoro-D-trehalose ([¹⁸F]-2-FDTre) | Positron Emission Tomography (PET) | In vivo tracing of trehalose metabolism |
| FRET Probe | Quencher-trehalose-fluorophore (QTF) | Fluorescence Resonance Energy Transfer | Real-time imaging of enzyme activity |
Molecular Level Theoretical and Mechanistic Investigations of Beta,beta Trehalose Interactions
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations serve as a "computational microscope," allowing for the detailed examination of molecular behavior that is often inaccessible through experimental methods alone. These techniques have been pivotal in understanding the unique properties of beta,beta-trehalose.
The three-dimensional structure and flexibility of a molecule are fundamental to its function. Computational studies on analogues of this compound have revealed key aspects of its conformational landscape.
Relaxed potential energy surface calculations on a tetrahydropyran-based analogue of this compound, where the glycosidic oxygen is replaced by a methylene (B1212753) group, have been performed to understand its flexibility. tandfonline.comtandfonline.com In these models, the diequatorial linkage of this compound results in a conformational profile distinct from its anomers. One study using the MM3 force field found that the adiabatic energy surface for the this compound analogue was completely covered by conformers where both rings are in the stable 4C1 chair geometry. tandfonline.com This suggests a more uniform conformational behavior compared to analogues of alpha,beta-trehalose (B3145908) or maltose, which showed significant populations of other ring conformations. tandfonline.com
However, studies on C-linked this compound, another analogue, suggest that it is rather flexible. tandfonline.com These calculations indicated that, compared to the C-linked alpha,alpha isomer, C-beta,beta-trehalose possesses a larger number of low-energy conformers, suggesting that equatorial C-glycosidic bonds are flexible. tandfonline.com This flexibility appears to be influenced by the polarity of the surrounding environment and the potential for forming inter-residue hydrogen bonds. tandfonline.com
Table 1: Summary of Conformational Analysis of this compound Analogues This table is interactive. You can sort and filter the data.
The interaction of trehalose (B1683222) with water is central to its biological function. MD simulations have characterized the hydration shell surrounding the trehalose molecule in detail. This shell is defined as the water molecules in the immediate vicinity of the sugar, with one study defining it as extending up to 0.6 nm from any atom of the trehalose molecule. unime.itaip.org This hydration zone consists of approximately two layers of water molecules. unime.it
A key finding from these simulations is that the dynamics of water within this hydration shell are significantly retarded compared to bulk water. unime.itku.dk The rearrangement dynamics of water in the first solvation shell of trehalose were found to be 5-6 times slower than in the bulk phase. ku.dk This slowing-down effect is considered a relevant factor in biopreservation. nih.gov The dynamics of the trehalose solute and its hydration shell are shown to be intimately coupled. researchgate.net However, the magnitude of this effect appears to be concentration-dependent; at low concentrations (< 0.25 M), the hydration water of trehalose was found to rotate only 1.65 times slower than bulk water. ku.dk As the concentration increases, the perturbation of water dynamics becomes more pronounced. ku.dk Further simulations have revealed that hydration water exhibits sub-diffusive behavior and additional relaxation processes that are not observed in bulk water. unime.it
To understand its protective capabilities, simulations have modeled the interaction of trehalose with proteins and lipid membranes.
Interactions with Membranes: Simulations show that trehalose interacts extensively with the hydrophilic regions of lipid bilayers. nih.govrsc.org It forms hydrogen bonds with the phosphate (B84403) head groups, glycerol (B35011) backbone, and carbonyl groups of phospholipids. nih.gov This interaction can lead to the formation of an extensive sugar-lipid hydrogen-bonded network, with trehalose acting as a spacer between lipid molecules. nih.gov This is consistent with the water replacement hypothesis, where trehalose displaces water molecules at the membrane interface. rsc.orgconicet.gov.ar The effect of trehalose on the insertion of peptides, such as amyloid-beta, into membranes is complex. Some simulations suggest that trehalose stabilizes an alpha-helical conformation of the peptide, which promotes its insertion into the membrane. nih.govaip.org Conversely, other studies indicate that trehalose reduces the insertion depth of amyloid peptides and can protect membranes from amyloid-induced damage by reducing the level of peptide binding. conicet.gov.aracs.orgarxiv.org
Interactions with Proteins: MD simulations confirm that trehalose can enhance the structural stability of proteins. biorxiv.orgnih.gov It achieves this by forming a stable network of hydrogen bonds with the protein surface and the surrounding water molecules. nih.gov The effect of trehalose on protein folding is concentration-dependent. At optimal concentrations, it can facilitate folding by lowering the potential energy barriers of the folding pathway. nih.gov However, at higher concentrations, trehalose molecules can cluster and form numerous hydrogen bonds with the peptide, preventing it from reaching its native folded structure. nih.gov
Elucidation of Hydrogen Bonding Networks and Water Replacement Potential
The ability of this compound to form extensive hydrogen bond networks is at the core of its bioprotective mechanisms. Computational studies have sought to quantify these interactions and test long-standing hypotheses about how they stabilize biological structures.
Trehalose possesses a large number of hydroxyl groups, allowing it to act as both a hydrogen bond donor and acceptor. biorxiv.org This enables it to integrate into and modify the hydrogen bond network of liquid water. biorxiv.orgosti.gov Simulations consistently show that trehalose disrupts the typical tetrahedral structure of water. aip.orgpsu.edu This disruption leads to the reordering of water molecules around the sugar, which can impair the growth of ice crystals and is fundamental to its cryoprotectant properties. psu.edu
Table 2: Summary of Simulation Findings on Trehalose-Water Interactions This table is interactive. You can sort and filter the data.
Two primary hypotheses, which are not mutually exclusive, describe the stabilizing interaction of trehalose with biomolecules: the "water replacement" hypothesis and the "water entrapment" hypothesis.
The water replacement hypothesis proposes that trehalose molecules form direct hydrogen bonds with polar groups on the surface of proteins and membranes. arxiv.orgnih.gov In doing so, they substitute for the water molecules of the natural hydration shell, thus preserving the integral structure of the biomolecule even in a dehydrated state. nih.govarxiv.orgnih.gov MD simulations provide strong support for this model. biorxiv.org These studies show that in the presence of trehalose, a significant portion of the water molecules in the first solvation shell of a protein are displaced and that trehalose forms direct and stable hydrogen bonds with the protein surface. biorxiv.orgbiorxiv.org
Theoretical Frameworks for Bioprotectant Mechanisms Applied to this compound
The remarkable bioprotective properties of trehalose, including its beta,beta isomer, are explained by several molecular-level theories. These frameworks describe the intricate interactions between the disaccharide, water molecules, and the biomolecules it stabilizes. Two of the most prominent and widely accepted hypotheses are the vitrification hypothesis and the preferential exclusion/hydration model.
Vitrification Hypothesis and Glass Transition State Properties
The vitrification hypothesis posits that this compound protects biological materials by forming a highly viscous, non-crystalline, amorphous solid known as a glass. nih.govnih.gov This transition from a liquid to a glassy state is achieved by concentrating the trehalose, either through desiccation or freeze-induced dehydration. nih.gov Within this glassy matrix, the mobility of biological macromolecules like proteins and lipids is severely restricted, effectively putting them in a state of suspended animation. nih.gov This immobilization prevents degradative processes such as protein unfolding, aggregation, and membrane fusion that would otherwise occur under stress conditions like dehydration or extreme temperatures. nih.govfrontiersin.org
A critical property underpinning this hypothesis is the glass transition temperature (Tg), which is the temperature at which a supercooled liquid transitions into a glassy state upon cooling. nih.gov Trehalose is distinguished by its exceptionally high Tg compared to other disaccharides. nih.govnih.gov The Tg of dry amorphous trehalose has been reported in a range of 75 °C to 120 °C, whereas the Tg for dry amorphous sucrose (B13894) is considerably lower, around 60-65 °C. researchgate.net This difference of approximately 50°C is significant. nih.gov Even in aqueous solutions, trehalose maintains a higher Tg. For instance, in a maximally freeze-concentrated 40% (w/w) solution, the Tg for trehalose is -39.5 °C, compared to -47 °C for sucrose. oup.com
This high Tg is advantageous for biopreservation; it ensures that the trehalose matrix remains in a stable, protective glassy state over a wider range of temperatures, particularly during storage. nih.gov While the formation of a glass is considered essential for the protection of dry biomaterials, it is the specific properties of that glass, such as its high Tg, that confer superior stability. frontiersin.orgku.dk
| Condition | Trehalose Tg | Sucrose Tg | Reference |
|---|---|---|---|
| Dry Amorphous State | 75°C to 120°C | ~60°C to 65°C | researchgate.net |
| Maximally Freeze Concentrated Solution (40% w/w) | -39.5°C | -47.0°C | oup.com |
| Aqueous Solution (general) | Higher than sucrose | Lower than trehalose | nih.govnih.gov |
Advanced Analytical Methodologies for Quantification and Structural Characterization of Beta,beta Trehalose
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-HRMS) for Isomeric Differentiation
High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) have emerged as powerful tools for the analysis of trehalose (B1683222) and its isomers. nih.govresearchgate.net These methods offer the sensitivity and selectivity required to distinguish between structurally similar sugar molecules.
The separation of trehalose isomers is a critical first step in their individual analysis. Due to their high polarity, hydrophilic interaction liquid chromatography (HILIC) and normal phase chromatography are particularly effective. nih.govymc.eumdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for separating polar compounds like sugars. mdpi.comresearchgate.netobrnutafaza.hr It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. mdpi.comresearchgate.net This technique has been successfully applied to separate various sugar isomers, including those of trehalose. researchgate.netnih.govhplc.eu The separation is influenced by factors such as the pH of the mobile phase and the type of organic solvent used. nih.gov For instance, a HILIC method using an amine-based column can effectively separate trehalose from other disaccharides like sucrose (B13894) and maltose. nih.gov The use of a zwitterionic stationary phase in HILIC can also promote the separation of phosphorylated sugars. mdpi.comresearchgate.net
Normal Phase Chromatography: Normal phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, is another powerful technique for separating positional isomers that are difficult to resolve using reversed-phase methods. ymc.eu Columns with non-bonded silica (B1680970) or silica gel modified with polar groups are commonly used. ymc.eu This method has demonstrated good retention, selectivity, and efficiency in the analysis of trehalose. researchgate.net
Changes in the retention order of trehalose isomers have been observed with different stationary phases. For example, on a SUPELCOWAX® 10 column, α,α-trehalose elutes first, followed by α,β- and β,β-trehalose. csic.es In contrast, on certain ionic liquid columns, α,β-trehalose elutes later and is baseline separated from β,β-trehalose. csic.es
Mass spectrometry (MS) provides highly sensitive and specific detection following chromatographic separation. The optimization of MS parameters is crucial for accurate mass determination and for generating distinct fragmentation patterns that can differentiate between isomers.
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which aids in confirming the elemental composition of the analyte. nih.govresearchgate.net For trehalose, the exact mass of different adducts, such as [M-H]⁻, [M+HCOO]⁻, and [M+CF3COO]⁻, can be monitored. nih.gov
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions. The fragmentation patterns of trehalose isomers can be distinct, allowing for their differentiation. For example, collision-induced dissociation (CID) of the sodiated adducts of α,α-, α,β-, and β,β-trehalose shows differences in the relative abundance of fragment ions. The relative abundance of the Y-type fragment ion is highest for α,α-trehalose and lowest for β,β-trehalose, suggesting that α-glycosidic bonds are more easily cleaved than β-glycosidic bonds. researchgate.net Probing nonspecific photofragments with CID can also reveal different dissociation pathways that are linked to the structures of the precursor ions. indiana.edu
The choice of ionization mode can also impact the analysis. While positive mode electrospray ionization is often used, monitoring different clusters in negative mode can help compensate for issues with linearity and detector saturation. nih.govresearchgate.net
Isotopic labeling is a powerful technique for achieving high precision and accuracy in quantitative analysis. creative-proteomics.com This involves using a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.
Stable Isotope Dilution Analysis: The use of a ¹³C-labeled trehalose internal standard (e.g., ¹³C₁₂-trehalose) significantly improves the precision of quantitative analysis by LC-MS. nih.govmdpi.comnih.gov This internal standard co-elutes with the unlabeled trehalose, and the ratio of their peak areas is used for quantification, correcting for variations in sample preparation and instrument response. nih.govacs.org This method has been shown to be highly sensitive, with limits of detection in the nanomolar range. nih.gov
Flux Analysis: Isotopic labeling can also be used to trace the metabolic fate of molecules. nih.gov For example, by using ¹³C-labeled glucose, researchers can measure the rate of trehalose synthesis and determine the carbon flux from different metabolic pathways, such as glycolysis or gluconeogenesis. nih.gov
Table 1: Comparison of Analytical Methods for Trehalose Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
|---|---|---|---|
| LC-MS/MS | 22 nM nih.gov | 28 nM nih.gov | 0.1–100 μM nih.gov |
| HPLC-RID | 0.6 mM nih.gov | 2.2 mM nih.gov | 1–100 mM nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the stereochemistry of carbohydrates like beta,beta-trehalose. mdpi.com It is also routinely used to assess the purity of synthesized compounds. mdpi.com
The complete assignment of ¹H and ¹³C NMR resonances for trehalose analogs can be challenging due to significant signal overlap in the ¹H NMR spectra. nih.gov To overcome this, a combination of two-dimensional (2D) NMR techniques is employed, including: nih.gov
{¹H,¹H} Correlation Spectroscopy (COSY)
{¹H,¹H} Total Correlation Spectroscopy (TOCSY)
{¹H,¹³C} Heteronuclear Single Quantum Coherence (HSQC)
{¹H,¹³C} Heteronuclear Multiple Bond Correlation (HMBC)
These advanced NMR experiments allow for the detailed assignment of all proton and carbon signals, providing definitive structural confirmation and enabling the differentiation of regioisomers. nih.govfrontiersin.org Purity of trehalose derivatives is often confirmed to be greater than 95% by NMR analysis. mdpi.com
Spectroscopic Methods for Conformational and Interaction Studies (e.g., Circular Dichroism)
Spectroscopic techniques, particularly circular dichroism (CD), are valuable for investigating the conformational properties of trehalose and its interactions with other molecules, such as proteins.
Circular dichroism measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of chiral molecules. portlandpress.com Studies have utilized CD to examine the effects of trehalose on the conformation of proteins. portlandpress.comnih.govmdpi.com For example, CD analysis has shown that trehalose can induce a more helical content in the amyloid-β peptide, potentially inhibiting the formation of β-sheets and subsequent aggregation. nih.gov Synchrotron radiation circular dichroism (SRCD) offers enhanced sensitivity and has been used to study the stabilization of proteins in trehalose glass and the inhibitory effects of trehalose on peptide aggregation. acs.orgmdpi.com
Refinement of Enzymatic Assays for Isomer Specificity, if Applicable
Enzymatic assays can provide a simple and cost-effective method for quantifying trehalose. nih.gov These assays typically rely on the enzyme trehalase, which specifically hydrolyzes α,α-trehalose into two molecules of glucose. mdpi.com The resulting glucose can then be measured using a variety of detection methods.
However, the specificity of trehalase for different trehalose isomers is a critical consideration. While trehalase is highly specific for α,α-trehalose, its activity towards α,β- and β,β-trehalose is generally negligible or nonexistent. oup.comresearchgate.net Some non-specific β-glucosidases may be capable of cleaving β,β-trehalose. medchemexpress.com
Refinement of enzymatic assays could involve screening for novel enzymes with different isomer specificities or engineering existing enzymes to recognize β,β-trehalose. The enzyme trehalose-6-phosphate (B3052756) phosphatase (TPP), involved in the biosynthesis of trehalose, has shown high specificity for its substrate, trehalose-6-phosphate, with no activity towards other phosphate (B84403) esters. oup.com While not directly applicable to β,β-trehalose quantification, this highlights the potential for identifying highly specific enzymes for analytical purposes. The development of trehalase inhibitors has also become an area of interest, with some inhibitors showing specificity towards insect trehalases over mammalian ones. mdpi.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α,α-Trehalose |
| α,β-Trehalose |
| Glucose |
| Sucrose |
| Maltose |
| ¹³C₁₂-Trehalose |
| Trehalose-6-phosphate |
| Amyloid-β peptide |
| Acetonitrile |
| Formic acid |
Prospective Academic Research Avenues for Beta,beta Trehalose
Directed Evolution or Enzyme Engineering for Novel Beta,Beta-Trehalose Biosynthesis
Currently, this compound is not known to be produced naturally by living organisms. wikipedia.org Its synthesis is primarily achieved through chemical methods, such as the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (B1259523). tandfonline.com However, the development of enzymatic routes for its production is a significant area of interest.
One promising approach is the directed evolution or engineering of existing enzymes. For instance, trehalose (B1683222) synthase (TreS) enzymes, which are involved in trehalose metabolism, could be targeted. While TreS from certain organisms does not utilize this compound as a substrate, it does show some activity with alpha,beta-trehalose (B3145908). researchgate.netresearchgate.net This suggests that the enzyme's active site has some plasticity, which could potentially be exploited through protein engineering techniques to create a variant capable of synthesizing the beta,beta-isomer.
The synthesis of this compound has been reported through the expression of a trehalose synthase enzyme from the yeast Saccharomyces cerevisiae. biosynth.com Further research could focus on optimizing this enzymatic synthesis, potentially through directed evolution to enhance yield and specificity.
Investigation into the Hypothetical Roles of this compound in Organismal Adaptation to Abiotic Stress in Model Systems
The well-documented role of its isomer, alpha,alpha-trehalose, in protecting organisms against abiotic stresses like desiccation, osmotic stress, and thermal extremes provides a strong rationale for investigating the potential of this compound in similar contexts. researchgate.net Although not found in nature, introducing the metabolic capacity for this compound synthesis into model organisms could unveil novel protective mechanisms.
Studies could be designed to express the engineered enzymes from section 6.1 in model systems such as Escherichia coli or Saccharomyces cerevisiae. The resilience of these modified organisms to various stressors could then be compared to their wild-type counterparts and to organisms engineered to produce alpha,alpha-trehalose. This research would help to elucidate whether the specific stereochemistry of the glycosidic bond in this compound offers any unique advantages in stress tolerance.
Application of this compound Analogues as Tools for Modulating Cellular Pathways in Non-Human Biological Systems
The structural similarity of this compound to other sugars suggests that its analogues could serve as valuable tools for probing and modulating cellular pathways. For instance, fluorinated trehalose analogues have been successfully used for imaging and engineering the cell surface of Mycobacterium tuberculosis. researchgate.net Similar strategies could be applied using this compound analogues to investigate pathways in other non-human biological systems.
Given that this compound is an acidic sugar that can bind to hydroxyl groups on protein surfaces and may form hexamers in solution, its analogues could be designed to interact with specific cellular components. biosynth.com This could lead to the development of novel molecular probes or modulators of enzymatic activity and cellular signaling.
Exploration of this compound as a Component in Novel Biopreservation Matrices for Research Samples and Reagents
The cryoprotective properties of alpha,alpha-trehalose are well-established and widely utilized. researchgate.net Investigating whether this compound exhibits similar or even superior biopreservation capabilities is a logical and promising research avenue. Its ability to stabilize proteins and other biological molecules, potentially through hydrogen bonding and its interaction with water, makes it a strong candidate for this application. biosynth.com
Research in this area would involve formulating biopreservation matrices containing this compound and assessing their effectiveness in preserving the viability and functionality of various biological samples, such as cells, enzymes, and nucleic acids, during freezing, lyophilization, and long-term storage.
Comparative Studies of this compound with Alpha,Alpha-Trehalose on Molecular Stability of Biological Macromolecules
A direct comparison of the effects of this compound and alpha,alpha-trehalose on the stability of biological macromolecules is crucial for understanding the structure-function relationship of these isomers. While alpha,alpha-trehalose is known to be highly effective at stabilizing proteins and membranes, the unique stereochemistry of this compound might confer different or enhanced stabilizing properties.
These studies could employ a range of biophysical techniques, such as differential scanning calorimetry and circular dichroism, to measure changes in the thermal stability and conformational integrity of proteins and lipid membranes in the presence of each trehalose isomer. Such research would provide valuable insights into the molecular mechanisms of bioprotection.
Q & A
How can β,β-Trehalose be rigorously characterized in different experimental conditions to ensure reproducibility?
Classification : Basic
Methodological Answer :
Characterization should combine spectroscopic (e.g., NMR for structural confirmation ), chromatographic (e.g., HPLC for purity assessment ), and thermal analysis (e.g., DSC for stability profiling ). To ensure reproducibility, document protocols in alignment with standards from the Beilstein Journal of Organic Chemistry, including detailed synthesis steps, solvent systems, and instrument calibration parameters. Validate results by comparing with established reference spectra and replicate experiments under controlled environmental conditions (e.g., humidity, temperature) .
What experimental designs are optimal for studying β,β-Trehalose’s role in biological systems, such as cryoprotection or stress response?
Classification : Basic
Methodological Answer :
Use a combination of in vitro (e.g., cell viability assays under osmotic stress) and in vivo models (e.g., Arabidopsis or yeast mutants). Include controls for osmotic pressure (e.g., sorbitol) and trehalase activity to isolate β,β-Trehalose-specific effects . Employ case study methodologies to iteratively refine hypotheses, such as Eisenhardt’s framework for inductive theory-building, which emphasizes within-case analysis and replication logic . Validate findings via orthogonal assays (e.g., fluorescence microscopy for membrane integrity ).
How can researchers resolve contradictions in reported data on β,β-Trehalose’s stability under varying pH and temperature conditions?
Classification : Advanced
Methodological Answer :
Adopt a systematic review approach (e.g., COSMOS-E guidelines ) to identify confounding variables (e.g., buffer composition, degradation products). Perform meta-analyses of existing stability studies, stratifying data by experimental conditions. Use multivariate statistical methods (e.g., PCA) to isolate critical factors influencing stability . Replicate conflicting experiments with standardized protocols (e.g., ICH guidelines for hydrolytic stability testing) and report raw data alongside processed results to enhance transparency .
What advanced analytical techniques are suitable for probing β,β-Trehalose’s interactions with proteins or lipid bilayers?
Classification : Advanced
Methodological Answer :
Combine biophysical methods such as isothermal titration calorimetry (ITC) for binding affinity quantification, surface plasmon resonance (SPR) for kinetic analysis, and molecular dynamics (MD) simulations to predict interaction sites . For lipid systems, use neutron scattering or cryo-EM to visualize structural changes. Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) and mutagenesis experiments to confirm functional residues .
How should researchers formulate hypothesis-driven questions about β,β-Trehalose’s mechanism of action in novel applications (e.g., drug delivery)?
Classification : Advanced
Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions . For example:
- Novelty: "Does β,β-Trehalose enhance nanoparticle stability in gastrointestinal transit?"
- Feasibility: Use in vitro digestion models (e.g., TIM-1) and compare with control stabilizers (e.g., sucrose).
Leverage frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies . Incorporate interdisciplinary approaches (e.g., materials science for nanoparticle synthesis ).
What statistical methods are appropriate for analyzing dose-response relationships in β,β-Trehalose toxicity studies?
Classification : Basic
Methodological Answer :
Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values. Validate assumptions via residual analysis and goodness-of-fit tests (e.g., χ²). For small sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis) . Report confidence intervals and effect sizes to address reproducibility concerns . Open-source tools like R (drc package) or Python (SciPy) are recommended for transparent analysis .
How can researchers ensure data reliability when studying β,β-Trehalose’s metabolic pathways in complex biological matrices?
Classification : Basic
Methodological Answer :
Implement triangulation by combining LC-MS/MS for targeted metabolomics, isotopic labeling (e.g., ¹³C-glucose tracing), and enzymatic assays (e.g., trehalase activity ). Use negative controls (e.g., trehalase inhibitors) and spike-in recovery experiments to validate extraction efficiency. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset deposition .
What strategies are effective for addressing gaps in mechanistic studies of β,β-Trehalose’s role in neurodegenerative disease models?
Classification : Advanced
Methodological Answer :
Leverage multi-omics integration (transcriptomics, proteomics) to identify pathway-level changes. Use transgenic animal models (e.g., C. elegans with Aβ overexpression) and correlate findings with in vitro aggregation assays (e.g., Thioflavin T kinetics ). Apply causal inference methods (e.g., Mendelian randomization) to distinguish direct effects from confounding variables . Publish negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
